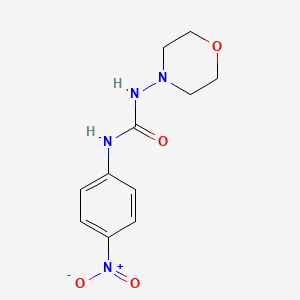
1-Morpholin-4-yl-3-(4-nitrophenyl)urea
Übersicht
Beschreibung
N-4-morpholinyl-N’-(4-nitrophenyl)urea is a chemical compound that belongs to the class of substituted ureas It is characterized by the presence of a morpholine ring and a nitrophenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-4-morpholinyl-N’-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of N-4-morpholinyl-N’-(4-nitrophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
N-4-morpholinyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N-4-morpholinyl-N’-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-4-morpholinyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(4-nitrophenyl)urea: Similar structure but lacks the morpholine ring.
N-(4-morpholinyl)-N’-(1-naphthyl)urea: Contains a naphthyl group instead of a nitrophenyl group.
N-(4-morpholinyl)-N’-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
N-4-morpholinyl-N’-(4-nitrophenyl)urea is unique due to the presence of both the morpholine ring and the nitrophenyl group, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-11(13-14-5-7-19-8-6-14)12-9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNBEJSLKXSQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4130151.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130155.png)
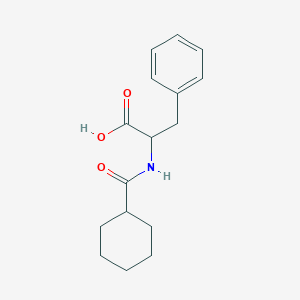
![N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4130165.png)
![4-({[(2-METHOXY-4-NITROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B4130171.png)

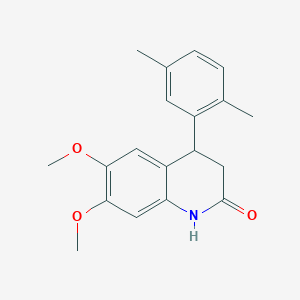
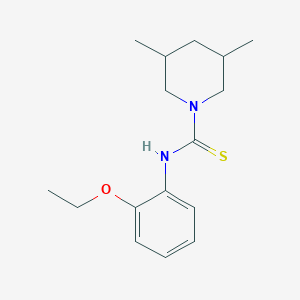
![(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide](/img/structure/B4130204.png)
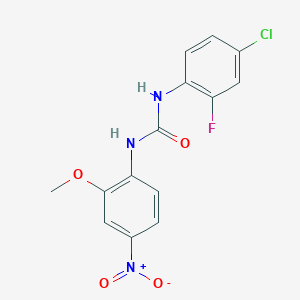
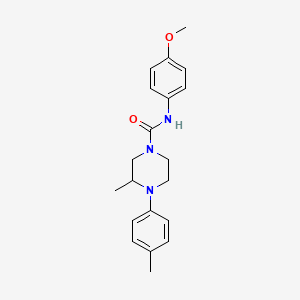
![N-(3,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4130227.png)
![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4130231.png)
![4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4130235.png)
